Aerothionin

Vue d'ensemble

Description

L'aerothionine est un dérivé de la bromotyrosine isolé à partir d'éponges marines, en particulier de l'espèce Aplysina gerardogreeni . Ce composé a suscité un intérêt considérable en raison de ses puissantes activités antimycobactériennes et antitumorales . La structure et la bioactivité uniques de l'aerothionine en font un candidat prometteur pour diverses applications scientifiques et médicales.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'aerothionine peut être synthétisée par oxydation phénolique du dérivé oxime du pyruvate de méthyle en utilisant le trifluoroacétate de thallium(III) comme réactif clé . La voie de synthèse implique plusieurs étapes, notamment la formation de composés intermédiaires et leur oxydation subséquente pour obtenir l'aerothionine .

Méthodes de production industrielle

La production industrielle de l'aerothionine repose principalement sur l'extraction à partir d'éponges marines. Le processus implique la macération de l'éponge lyophilisée et broyée avec des solvants tels que l'hexane, le dichlorométhane et l'éthanol . L'extrait de dichlorométhane est ensuite isolé et purifié pour obtenir l'aerothionine .

Analyse Des Réactions Chimiques

Types de réactions

L'aerothionine subit diverses réactions chimiques, notamment :

Oxydation : L'aerothionine peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier la partie bromotyrosine.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent le trifluoroacétate de thallium(III) pour l'oxydation et divers agents réducteurs pour les réactions de réduction . Les conditions de ces réactions impliquent généralement des températures contrôlées et des solvants spécifiques pour garantir les transformations souhaitées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la bromotyrosine avec des groupes fonctionnels modifiés, qui peuvent présenter des bioactivités différentes .

Applications de la recherche scientifique

L'aerothionine a un large éventail d'applications en recherche scientifique, notamment :

Médecine : L'aerothionine a montré des activités antitumorales et antimycobactériennes prometteuses, ce qui en fait un candidat potentiel pour le développement de médicaments

Industrie : La bioactivité de l'aerothionine peut être exploitée pour développer de nouveaux agents antimicrobiens et anticancéreux

Mécanisme d'action

L'aerothionine exerce ses effets par le biais de plusieurs cibles moléculaires et voies. Il a été démontré qu'il inhibait la croissance de Mycobacterium tuberculosis multirésistant en interférant avec des processus cellulaires essentiels . De plus, l'aerothionine présente une activité antitumorale en réduisant la viabilité des cellules cancéreuses et en inhibant leur prolifération . Les cibles moléculaires et les voies exactes impliquées dans ces actions sont encore à l'étude, mais elles impliquent probablement des interactions avec des enzymes clés et des voies de signalisation .

Applications De Recherche Scientifique

Anti-Tumor Activity

Aerothionin has demonstrated significant anti-tumor properties, particularly against pheochromocytoma cells, which are neuroendocrine tumors arising from the adrenal gland. Research indicates that this compound effectively reduces the viability of these tumor cells in vitro.

Case Study: Pheochromocytoma Treatment

- Study Design : In vitro experiments were conducted using 3D spheroids of pheochromocytoma cells treated with varying concentrations of this compound.

- Results :

Table: Anti-Tumor Activity of this compound

| Concentration (µM) | Relative Viability (%) | Hypoxic Conditions (%) |

|---|---|---|

| 10 | Significant reduction | Not assessed |

| 25 | 83.7 | 93.2 |

| 50 | 55.1 | 70.4 |

Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent, particularly against multidrug-resistant strains of Mycobacterium tuberculosis. This characteristic is particularly relevant given the global challenge posed by antibiotic resistance.

Case Study: Antimicrobial Activity

- Study Findings : this compound exhibited the ability to inactivate clinical isolates of Mycobacterium tuberculosis, indicating its potential as a novel therapeutic agent for treating resistant infections .

Neuropharmacological Applications

Emerging research suggests that this compound may interact with various neurotransmitter systems, potentially influencing neurological health.

Potential Mechanisms

- This compound's structure allows it to potentially modulate serotonin receptors, which play a critical role in mood regulation and neurological function.

- Further studies are necessary to elucidate its exact effects on neurotransmission and potential implications for treating mood disorders .

Toxicity Profile

Understanding the toxicity profile of this compound is crucial for its therapeutic application. Studies have indicated that while it exhibits cytotoxic effects on tumor cells, its impact on normal tissue cells is comparatively minimal.

Safety Assessment

Mécanisme D'action

Aerothionin exerts its effects through several molecular targets and pathways. It has been shown to inhibit the growth of multidrug-resistant Mycobacterium tuberculosis by interfering with essential cellular processes . Additionally, this compound exhibits anti-tumor activity by reducing the viability of cancer cells and inhibiting their proliferation . The exact molecular targets and pathways involved in these actions are still under investigation, but they likely involve interactions with key enzymes and signaling pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

L'aerothionine est structurellement similaire à d'autres dérivés de la bromotyrosine, tels que l'homoaerothionine et l'aerophobin-1 . Ces composés partagent des parties similaires de tyrosine bromée et présentent des bioactivités comparables .

Unicité

Ce qui distingue l'aerothionine de ses composés similaires, c'est son activité puissante contre Mycobacterium tuberculosis multirésistant et ses effets antitumoraux significatifs . Bien que d'autres dérivés de la bromotyrosine présentent également une bioactivité, la structure et la réactivité uniques de l'aerothionine en font un candidat particulièrement prometteur pour la recherche et le développement futurs .

Activité Biologique

Aerothionin is a bromotyrosine derivative isolated from marine sponges, particularly Aplysina species. It has garnered attention for its diverse biological activities, including anticancer, antimycobacterial, and neuroprotective effects. This article delves into the biological activity of this compound, summarizing research findings, case studies, and presenting data in tables for clarity.

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized as follows:

- Anticancer Activity

- Antimycobacterial Activity

- Neuroprotective Effects

Anticancer Activity

This compound has shown significant cytotoxic effects against various cancer cell lines. Notably:

- HeLa Cells : this compound demonstrated an IC50 value of approximately 29 µM against cervical cancer cells (HeLa) .

- MCF-7 Cells : It also exhibited cytotoxicity towards breast cancer cells (MCF-7) .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

In a study comparing the effects of this compound and its analog Homothis compound on pheochromocytoma cells, both compounds reduced cell viability significantly at concentrations starting from 25 µM, with this compound showing a therapeutic window wider than other tested compounds like Aeroplysinin-1 .

Antimycobacterial Activity

This compound has been identified as having potent antimycobacterial properties. It was effective against multidrug-resistant clinical isolates of Mycobacterium tuberculosis, showcasing its potential as a therapeutic agent in treating tuberculosis .

Table 2: Antimycobacterial Activity of this compound

| Strain Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Drug-resistant M. tuberculosis | Not specified |

Neuroprotective Effects

Recent studies have indicated that this compound can inhibit α-synuclein aggregation, which is significant in the context of neurodegenerative diseases such as Parkinson's disease. However, it was noted that at effective concentrations for α-synuclein inhibition, this compound exhibited toxicity to primary dopaminergic neurons . This dual effect suggests a complex interaction that warrants further investigation.

Table 3: Neuroprotective Activity of this compound

Study on Tumor Cell Lines

In a comprehensive study, researchers evaluated the effects of this compound on various tumor cell lines. The results indicated that while this compound effectively reduced the viability of cancer cells, it also stimulated normal fibroblast viability at lower concentrations (up to 25 µM), highlighting its selective toxicity profile . This suggests potential applications in cancer therapy where minimizing damage to healthy tissues is crucial.

Antimycobacterial Efficacy

Another significant study focused on the antimycobacterial activity of this compound against drug-resistant strains. The results confirmed its efficacy, suggesting that it could serve as a lead compound in developing new treatments for resistant tuberculosis strains .

Discussion

The biological activity of this compound presents a promising avenue for therapeutic development. Its anticancer properties coupled with notable antimycobacterial effects position it as a versatile compound in pharmacology. However, the observed neurotoxicity at effective dosages for neuroprotection necessitates further research to optimize its therapeutic index.

Future Research Directions

- Mechanistic Studies : Understanding the pathways through which this compound exerts its effects.

- Safety Profiles : Investigating the long-term effects and potential side effects in vivo.

- Formulation Development : Exploring delivery methods that maximize efficacy while minimizing toxicity.

Propriétés

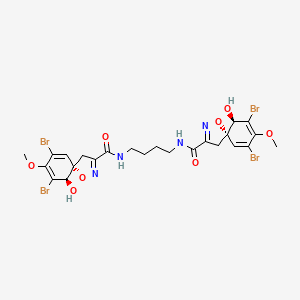

Formule moléculaire |

C24H26Br4N4O8 |

|---|---|

Poids moléculaire |

818.1 g/mol |

Nom IUPAC |

(5S,6R)-7,9-dibromo-N-[4-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]butyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |

InChI |

InChI=1S/C24H26Br4N4O8/c1-37-17-11(25)7-23(19(33)15(17)27)9-13(31-39-23)21(35)29-5-3-4-6-30-22(36)14-10-24(40-32-14)8-12(26)18(38-2)16(28)20(24)34/h7-8,19-20,33-34H,3-6,9-10H2,1-2H3,(H,29,35)(H,30,36)/t19-,20-,23+,24+/m0/s1 |

Clé InChI |

BJWQSQOWGBUSFC-UWXQAFAOSA-N |

SMILES isomérique |

COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NO[C@@]4(C3)C=C(C(=C([C@@H]4O)Br)OC)Br)C=C1Br)O)Br |

SMILES canonique |

COC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br |

Synonymes |

aerothionin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.